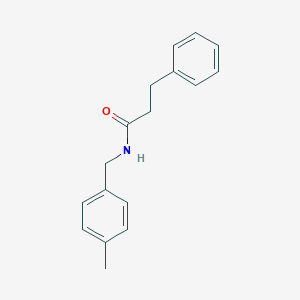

N-(4-methylbenzyl)-3-phenylpropanamide

Description

N-(4-Methylbenzyl)-3-phenylpropanamide (CAS: 105026-90-2; Molecular formula: C₁₇H₁₉NO) is a tertiary amide featuring a 3-phenylpropanamide backbone substituted with a 4-methylbenzyl group at the nitrogen atom. This compound is synthesized via thermal amidation of 3-phenylpropanoic acid and 4-methylbenzylamine, achieving a yield of 58% under neat conditions at 110°C . Its molecular weight is 253.34 g/mol, and it exhibits moderate solubility in ethanol and water (solubility 321.43 mg/mL in 0.5C₂H₅OH and 395.43 mg/mL in 0.5H₂O) . The compound’s structural simplicity and functional group arrangement make it a scaffold for exploring bioactivity and physicochemical properties in drug discovery.

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-phenylpropanamide |

InChI |

InChI=1S/C17H19NO/c1-14-7-9-16(10-8-14)13-18-17(19)12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |

InChI Key |

KFZRBDBQGXIPDC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

Key Observations :

- The target compound’s 58% yield under neat conditions outperforms simpler analogs like N-benzylphenylacetamide, likely due to reduced steric hindrance and favorable electronic effects .

- Spirocyclic derivatives (e.g., 8b–8k in ) achieve near-quantitative yields (90–100%) due to optimized ring-closure mechanisms and catalytic conditions .

Physicochemical Properties

Comparative data on melting points and elemental analysis:

Key Observations :

Pharmacological Activity

- Antioxidant Potential: Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit radical scavenging activity against DPPH, but the target compound’s antioxidant capacity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.